![molecular formula C15H18INOS B12537325 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide CAS No. 763123-24-6](/img/structure/B12537325.png)
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a quinoline ring with an acetylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an acetylating agent.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with an alkyl iodide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Oxidation and Reduction: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: Substituted quinolinium salts.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Applications De Recherche Scientifique
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use as a disinfectant.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide involves its interaction with cellular components. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium bromide
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium chloride
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium fluoride
Uniqueness
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodide ion may enhance its antimicrobial activity compared to other halide analogs.
Propriétés
Numéro CAS |
763123-24-6 |
|---|---|
Formule moléculaire |
C15H18INOS |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
S-[3-(4-methylquinolin-1-ium-1-yl)propyl] ethanethioate;iodide |
InChI |
InChI=1S/C15H18NOS.HI/c1-12-8-10-16(9-5-11-18-13(2)17)15-7-4-3-6-14(12)15;/h3-4,6-8,10H,5,9,11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KFUOVPMKCKQPBV-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=[N+](C2=CC=CC=C12)CCCSC(=O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


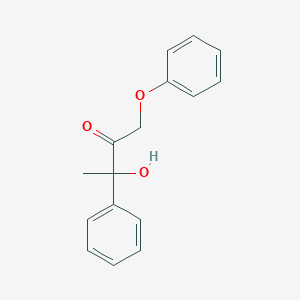

![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
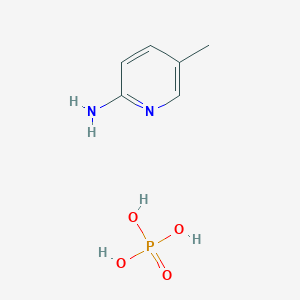

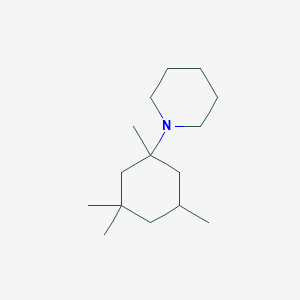
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
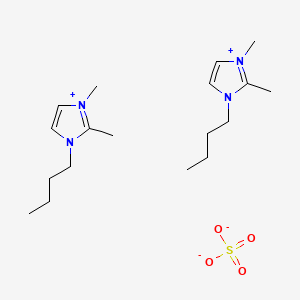

![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
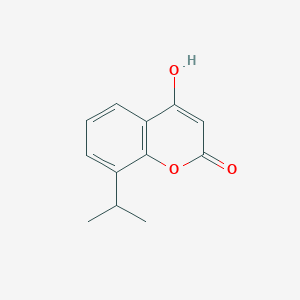
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
